SU5204
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Overview
Description
SU5204 is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
SU5204, also known as “3-(2-ethoxybenzylidene)indolin-2-one” or “(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one”, is a tyrosine kinase inhibitor . Its primary targets are FLK-1 (VEGFR-2) and HER2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HER2 is a member of the human epidermal growth factor receptor (EGFR) family, which is often overexpressed in certain types of cancers.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It has IC50 values of 4 μM for FLK-1 (VEGFR-2) and 51.5 μM for HER2 . By inhibiting these kinases, this compound disrupts the signaling pathways they are involved in, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the VEGF signaling pathway, which is primarily involved in angiogenesis, the formation of new blood vessels. This can have downstream effects on processes such as tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply .
The inhibition of HER2 disrupts the EGFR signaling pathway. This can affect various downstream cellular processes, including cell proliferation, differentiation, and survival. In cancers where HER2 is overexpressed, such as certain types of breast cancer, this can lead to uncontrolled cell growth .
Result of Action
By inhibiting key kinases in the VEGF and EGFR signaling pathways, this compound can disrupt processes such as cell proliferation and survival. This can lead to the death of cells that rely on these pathways for survival, such as cancer cells .
Biochemical Analysis
Biochemical Properties
SU5204 is a tyrosine kinase inhibitor, with IC50s of 4 and 51.5 μM for FLK-1 (VEGFR-2) and HER2, respectively . This suggests that this compound may interact with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell.
Cellular Effects
Given its role as a tyrosine kinase inhibitor, it is likely that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of tyrosine kinases such as FLK-1 (VEGFR-2) and HER2 . This can lead to changes in gene expression and alterations in cellular signaling pathways.
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU5204 typically involves the condensation of 2-ethoxybenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
SU5204 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
SU5204 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide: Another compound with a similar methylene linkage but different functional groups.
Uniqueness
SU5204 is unique due to its specific ethoxyphenyl and indole-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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